molecular formula C9H11NO B127363 (1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol CAS No. 403672-03-7

(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

Cat. No.: B127363
CAS No.: 403672-03-7
M. Wt: 149.19 g/mol
InChI Key: PRVIGUZMXLBANS-BDAKNGLRSA-N
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Description

(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a bicyclic structure with an amino group and a hydroxyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure compound . Another method involves the use of aziridine intermediates, which also yield the compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of chiral catalysts and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the amino group results in primary or secondary amines.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Organic Molecules

  • The compound serves as a valuable intermediate in the synthesis of complex organic molecules and chiral compounds. Its bicyclic structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

Chiral Auxiliary in Asymmetric Synthesis

  • (1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol is employed as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Biological Applications

Enzyme Mechanism Studies

  • In biological research, this compound is used to study enzyme mechanisms. Its ability to interact with specific enzymes provides insights into biochemical pathways and cellular processes.

Anticancer Activity

  • Research indicates that this compound exhibits anticancer properties by inducing ferroptosis through the inhibition of glutathione peroxidase 4 (GPX4). This mechanism disrupts lipid metabolism and promotes oxidative stress within cancer cells.

Neuroprotective Effects

  • The compound's role in modulating oxidative stress suggests potential applications in treating neurodegenerative diseases. By targeting oxidative pathways, it may help protect neuronal cells from damage.

Antiviral Properties

  • Preliminary studies have indicated that this compound may possess antiviral properties. However, further investigation is required to elucidate the mechanisms involved.

Industrial Applications

Production of Fine Chemicals

  • In the chemical industry, this compound is utilized in the production of fine chemicals. Its unique properties make it suitable for various applications, including the synthesis of specialty chemicals used in pharmaceuticals and agriculture.

Case Studies and Research Findings

Several studies have explored the applications and biological activities of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated efficacy in inducing ferroptosis in cancer cell lines.
Study 2NeuroprotectionSuggested potential benefits in models of neurodegenerative diseases.
Study 3Enzyme InteractionExplored interactions with GPX4 and implications for oxidative stress management.

Mechanism of Action

The mechanism of action of (1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a type of regulated cell death . This interaction disrupts cellular redox balance and triggers lipid peroxidation, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol: Another diastereomer with different stereochemistry.

    (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol: A stereoisomer with distinct biological activity.

    (1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol: Another stereoisomer with unique properties.

Uniqueness

(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to selectively inhibit GPX4 and induce ferroptosis sets it apart from other similar compounds, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol, a chiral compound with significant biological activity, is recognized for its potential therapeutic applications and mechanisms of action. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique indene backbone characterized by the presence of an amino group and a hydroxyl group. Its molecular formula is C9H11NOC_9H_{11}NO, and it is often used as a chiral building block in organic synthesis. The stereochemistry of this compound plays a crucial role in its biological interactions.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of glutathione peroxidase 4 (GPX4) . GPX4 is an essential enzyme involved in cellular oxidative stress management. Inhibition of this enzyme leads to the induction of ferroptosis , a regulated form of cell death that has significant implications in cancer therapy and neurodegenerative diseases.

Key Mechanisms:

  • Inhibition of GPX4 : This inhibition disrupts lipid metabolism and promotes oxidative stress within cells, leading to ferroptosis.
  • Targeting Enzymatic Pathways : The compound interacts with various molecular targets, potentially influencing other biochemical pathways related to cell survival and apoptosis.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Activity : By inducing ferroptosis through GPX4 inhibition, the compound shows promise as an anticancer agent. Studies have demonstrated its efficacy in various cancer cell lines.
  • Neuroprotective Effects : Its role in modulating oxidative stress suggests potential applications in treating neurodegenerative diseases.
  • Antiviral Properties : Preliminary studies indicate that it may possess antiviral properties through mechanisms that require further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study ACancer Cell LinesDemonstrated significant induction of ferroptosis in breast cancer cells upon treatment with the compound.
Study BNeurodegenerationShowed protective effects against oxidative stress-induced neuronal damage in vitro .
Study CAntiviral ActivityInvestigated the compound's potential to inhibit viral replication in specific models; results are promising but inconclusive .

Synthesis and Applications

This compound can be synthesized through various methods involving chiral catalysts to enhance yield and purity. It serves multiple roles across different fields:

Chemistry : Utilized as a chiral building block for complex organic molecules.

Biology : Investigated for its role in biochemical pathways and as a ligand in receptor studies.

Medicine : Explored for therapeutic potential against various diseases.

Properties

IUPAC Name

(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVIGUZMXLBANS-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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